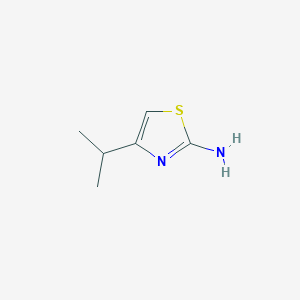

4-Isopropyl-1,3-thiazol-2-amine

Descripción

Contextualization of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. nih.govsysrevpharm.org This structural motif is present in a wide array of both naturally occurring and synthetic compounds that possess significant biological activity. nih.govijarsct.co.in A notable natural example is Thiamine (Vitamin B1), which contains a thiazole ring and is essential for metabolism. nih.gov

In the realm of synthetic pharmaceuticals, the thiazole nucleus is integral to the structure of numerous approved drugs. researchgate.net Its versatility allows it to be a key component in molecules designed for a vast range of therapeutic purposes. nih.gov For instance, the thiazole moiety is a fundamental part of the penicillin antibiotic family and is found in drugs with antimicrobial, antiretroviral, antifungal, and anticancer properties. nih.govsysrevpharm.org The aromaticity and the presence of heteroatoms in the thiazole ring enable it to engage in various interactions with biological macromolecules, making it a favored building block in drug design. ijarsct.co.in The development of thiazole chemistry has led to its application in creating agents for diverse medical needs, from anti-inflammatory to antiviral treatments. nih.gov

Table 1: Examples of Medicinally Important Thiazole Derivatives

| Compound | Therapeutic Class | Significance |

|---|---|---|

| Sulfathiazole | Antibacterial | An early sulfonamide antibiotic demonstrating the utility of the thiazole scaffold. researchgate.net |

| Ritonavir | Antiretroviral | A protease inhibitor used in the treatment of HIV/AIDS, highlighting the scaffold's role in antiviral therapy. nih.govresearchgate.net |

| Abafungin | Antifungal | An example of a thiazole derivative developed to combat fungal infections. nih.govsysrevpharm.org |

| Tiazofurin | Anticancer | A synthetic C-nucleoside with a thiazole ring that exhibits antineoplastic activity. nih.gov |

| Pramipexole | Anti-Parkinson's | A dopamine (B1211576) agonist containing a 2-aminothiazole (B372263) structure used to treat Parkinson's disease. researchgate.net |

Significance of the 2-Aminothiazole Scaffold in Drug Discovery

Within the broad family of thiazoles, the 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery. researchgate.netresearchgate.netnih.gov This term signifies that the scaffold is capable of binding to a wide variety of biological targets with high affinity, making it a recurring and valuable motif in the development of new drugs. researchgate.netnih.gov The amino group at the 2-position serves as a versatile functional handle, allowing for the synthesis of diverse libraries of compounds through various chemical reactions. researchgate.net This adaptability is crucial for optimizing a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.netiajesm.in

The 2-aminothiazole core is found in several commercially successful drugs and numerous investigational agents. researchgate.net Its derivatives have been developed as potent inhibitors for a range of biological targets, including various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.gov For example, the anti-leukemia drug Dasatinib incorporates a 2-aminothiazole scaffold. Researchers have successfully targeted tubulin, phosphatidylinositol 3-kinases (PI3Ks), and epidermal growth factor receptor (EGFR) kinase, among others, using compounds built around this core. nih.gov The frequent appearance of the 2-aminothiazole structure in successful drug candidates underscores its importance and continued relevance in medicinal chemistry. researchgate.netexcli.de While it is a highly valued scaffold, chemists also note that the aminothiazole group can be susceptible to metabolic activation, a chemical consideration that is carefully managed during the drug design process. researchgate.netnih.gov

Table 2: The 2-Aminothiazole Scaffold in Drug Discovery

| Compound/Derivative Class | Biological Target/Activity | Research Context |

|---|---|---|

| Dasatinib | Multi-kinase inhibitor (including Src/Abl) | An approved anti-cancer agent for leukemia. researchgate.netnih.gov |

| N,4-diaryl-1,3-thiazol-2-amines | Tubulin Polymerization Inhibitor | Investigated for antiproliferative activity in cancer cell lines. nih.gov |

| 4,5-substituted-2-aminothiazoles | Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors | Explored for cytoprotective effects. mdpi.com |

| Famotidine | H2 Receptor Antagonist | A widely used drug for treating stomach acid-related conditions. excli.de |

Overview of Research Trajectories for 4-Isopropyl-1,3-thiazol-2-amine and Analogues

Direct and extensive research focusing specifically on this compound is limited in publicly available scientific literature, where it appears primarily as a chemical intermediate for synthesis. matrixscientific.comchemicalbook.com However, the research trajectories for its structural analogues provide a clear indication of its potential applications and areas of scientific interest. The exploration of 2-aminothiazole derivatives is typically driven by systematic modifications of the substituents on the thiazole ring to achieve desired biological activity.

Research on analogues frequently involves modifying three key positions:

The Amino Group (N-position): The nitrogen of the 2-amino group is often substituted with various aryl, alkyl, or acyl groups. For instance, studies on N-aryl-thiazol-2-amines have led to the discovery of potent tubulin inhibitors, where the nature of the aryl ring significantly influences antiproliferative activity. nih.gov

The C4-Position: The isopropyl group in this compound is a key feature. Research on other C4-substituted analogues, such as those with aryl groups, has been a fertile ground for developing anticancer agents. nih.gov The size and nature of the C4-substituent are critical for binding to target proteins.

The C5-Position: While unsubstituted in this compound, the C5 position is another common site for modification. Introducing substituents like carboxamides at this position has been explored to create inhibitors of chronic myeloid leukemia cells. mdpi.com

Collectively, the research on analogues suggests that this compound is a valuable starting point or fragment for developing inhibitors of key cellular targets, such as protein kinases and tubulin, for potential use in oncology. nih.govnih.gov Other studies on related sulfonamide derivatives of 2-aminothiazoles have also explored their potential as antioxidant agents. excli.de The future research trajectory for this compound and its direct analogues would likely involve its use as a scaffold to be elaborated with other chemical moieties to screen for various biological activities.

Table 3: Research Focus on Analogues of 2-Aminothiazole

| Analogue Class | Substitution Pattern | Research Focus/Activity |

|---|---|---|

| N,4-Diaryl-1,3-thiazol-2-amines | Aryl group at N-position, Aryl group at C4-position | Anticancer (Tubulin Inhibition) nih.gov |

| 2-Aminothiazole-5-carbamides | Carboxamide group at C5-position | Anticancer (Chronic Myeloid Leukemia) mdpi.com |

| 2-Aminothiazole Sulfonamides | Sulfonamide group on the N-position | Antioxidant Activity excli.de |

| 4-(Arylacetamido)-2-aminothiazoles | Arylacetamido group at C4-position | Antibacterial, Antifungal, Antioxidant mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVXXJBWWYOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427708 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-20-0 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Isopropyl 1,3 Thiazol 2 Amine

General Synthetic Approaches to 4-Substituted-1,3-thiazol-2-amines

The construction of the 2-aminothiazole (B372263) core is a well-established area of organic synthesis, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Hantzsch Thiazole (B1198619) Condensation Reactions

The Hantzsch thiazole synthesis is a cornerstone for the preparation of thiazole derivatives. researchgate.netnih.gov This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.nettandfonline.com For the synthesis of 4-isopropyl-1,3-thiazol-2-amine, the reaction would utilize 1-bromo-3-methyl-2-butanone (B140032) and thiourea.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. The reaction is typically carried out in a suitable solvent such as ethanol. nih.gov Variations of this method, including microwave-assisted and one-pot multi-component procedures, have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. researchgate.netnih.gov For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been reported for the synthesis of Hantzsch thiazole derivatives. nih.gov

While the Hantzsch synthesis is highly versatile, the regioselectivity can be influenced by reaction conditions, particularly when using N-monosubstituted thioureas. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles, whereas under acidic conditions, a mixture of these and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles may be formed. rsc.org

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the classic Hantzsch synthesis, other cyclization strategies have been developed for the formation of the 2-aminothiazole ring. One notable approach is the domino alkylation-cyclization reaction of propargyl bromides with thiourea. researchgate.netresearchgate.net This method provides a rapid and efficient route to 2-aminothiazoles, often facilitated by microwave irradiation. organic-chemistry.org

Another strategy involves the reaction of α-thiocyano ketones with primary amines. The α-thiocyano ketones can be generated in situ from α-bromo ketones and a supported potassium thiocyanate (B1210189) reagent. rsc.org Additionally, three-component reactions involving enaminones, cyanamide, and elemental sulfur offer a direct route to 2-amino-5-acylthiazoles. organic-chemistry.org Visible-light-induced reactions of active methylene (B1212753) ketone derivatives with thioureas at room temperature also provide an environmentally friendly pathway to functionalized 2-aminothiazoles. organic-chemistry.org

Derivatization Strategies at the Amino Moiety (N-2 Position)

The exocyclic amino group at the 2-position of this compound is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse compound libraries.

N-Acylation and N-Alkylation Reactions

The amino group of 2-aminothiazoles can be readily acylated or alkylated to introduce new substituents.

N-Acylation involves the reaction of the 2-aminothiazole with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.gov This reaction leads to the formation of N-(thiazol-2-yl)amides, which have shown significant biological activities. nih.govnih.gov For example, N-acylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin (B15479496) E2 generation. nih.gov

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or benzylic alcohols. acs.orgrsc.org The regioselectivity of alkylation can be a critical factor, as alkylation can occur at either the exocyclic amino nitrogen (N-2) or the endocyclic ring nitrogen (N-3). acs.orgmdpi.com The use of a condensing agent, like lithium amide, has been shown to favor the formation of N,N-disubstituted-2-aminothiazoles, while in its absence, nuclear N-alkylated products (2-imino-3-substituted-thiazolines) may be isolated. acs.org

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole | Acyl chloride | N-(Thiazol-2-yl)amide | rsc.org |

| 2-Aminothiazole | Carboxylic acid / EDCI | N-(Thiazol-2-yl)amide | nih.gov |

| 2-Aminothiazole | Alkyl halide / Lithium amide | N-Alkyl-2-aminothiazole | acs.org |

| 2-Aminobenzothiazole | Benzylic alcohol | N-Benzyl-2-aminobenzothiazole | rsc.org |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. nih.govresearchgate.netresearchgate.net This reaction is a straightforward and widely used method for introducing a variety of substituents onto the 2-amino position. researchgate.net

The synthesis of these Schiff bases is typically achieved by reacting the 2-aminothiazole derivative with an appropriate aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid. nih.govmedwinpublishers.com A diverse range of aromatic and heteroaromatic aldehydes have been successfully employed to generate libraries of 2-aminothiazole-based Schiff bases. nih.govmedwinpublishers.com These compounds have been investigated for a variety of biological activities. researchgate.netnih.gov

| 2-Aminothiazole Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate | Various aldehydes and ketones | Ethyl 2-(arylideneamino)thiazole-4-carboxylate | nih.gov |

| Substituted 2-aminothiazole | Substituted salicylaldehydes | N-(salicylidene)-2-aminothiazole | researchgate.net |

| 4,6-Difluoro-2-amino benzothiazole (B30560) | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | medwinpublishers.com |

Sulfonamide Linkages and Conjugates

The reaction of 2-aminothiazoles with sulfonyl chlorides provides a direct route to the corresponding sulfonamides. nih.govexcli.de This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. rsc.org

The synthesis of 2-aminothiazole sulfonamide derivatives has been of significant interest due to their potential biological applications. nih.govexcli.de These compounds can be further modified, for example, by alkylation of the sulfonamide nitrogen. nih.gov The synthesis often involves the reaction of a 2-aminothiazole with a substituted benzenesulfonyl chloride. excli.de

| 2-Aminothiazole | Sulfonylating Agent | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole | p-Toluenesulfonyl chloride | N-(Thiazol-2-yl)tosylamide | rsc.org |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | N-(Thiazol-2-yl)-4-methoxybenzenesulfonamide | excli.de |

Modifications and Substitutions on the Thiazole Ring (C-4 and C-5 Positions)

The thiazole ring of this compound is amenable to various modifications, particularly at the C-4 and C-5 positions. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and material properties.

The introduction of aryl and heteroaryl groups at the C-5 position of 2-aminothiazoles is a common strategy for creating structural diversity. While direct C-H arylation can be challenging, a more established method involves a halogenation-cross-coupling sequence. The C-5 position of 2-aminothiazoles is known to be susceptible to electrophilic substitution, such as bromination. nih.govzenodo.org For instance, 2-aminothiazoles can be efficiently brominated at the C-5 position using N-bromosuccinimide (NBS). lookchem.com This brominated intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide variety of aryl and heteroaryl substituents. nih.gov

A study on the enzymatic bromination of 2-aminothiazoles has shown that halogenases can effectively catalyze the bromination at the C-5 position, offering a biocatalytic route to these key intermediates. nih.gov It was noted that 2-aminothiazoles acylated at the 5-position were not brominated, confirming the reactivity of the unsubstituted C-5 position. nih.gov

General synthetic approaches for creating N,4-diaryl-1,3-thiazole-2-amines often start from substituted anilines and α-bromoketones, demonstrating the versatility of the Hantzsch thiazole synthesis for building substituted thiazole cores. nih.gov Reviews on 2-aminothiazole derivatives highlight numerous synthetic strategies for introducing aryl and alkyl substituents at various positions on the thiazole ring, underscoring the broad applicability of this scaffold in creating diverse chemical libraries. nih.govmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Arylating Brominated 2-Aminothiazoles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | 75-85 |

Note: This table represents typical conditions for Suzuki-Miyaura reactions on brominated 2-aminothiazoles and is for illustrative purposes. Specific conditions for 5-bromo-4-isopropyl-1,3-thiazol-2-amine would require experimental optimization.

Direct functional group interconversions on the isopropyl group of this compound are not extensively documented in the literature. However, general principles of organic chemistry suggest potential transformations. The benzylic-like position of the methine proton on the isopropyl group could, in theory, be susceptible to radical halogenation or oxidation under specific conditions, although the reactivity of the thiazole ring might lead to competing reactions. For instance, studies on p-tolylsulfonamides have explored the selective metalation and functionalization of benzylic positions. nih.gov

More drastic transformations involving the thiazole ring itself have been reported, such as the oxidative ring-opening of benzothiazole derivatives using reagents like magnesium monoperoxyphthalate (MMPP) in alcohol solvents to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net Another study reported an unusual oxidation of thiazol-2-ylmethanols to the corresponding ketones in the presence of sulfuric acid and hydrolytic conditions, with oxygen playing a role in the oxidation of a thiazoline (B8809763) intermediate. researchgate.net These examples, while not directly on the isopropyl group, illustrate the types of oxidative transformations the thiazole scaffold can undergo.

Stereoselective Synthesis and Chiral Induction in Thiazole Architectures

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. While the direct asymmetric synthesis of this specific compound is not widely reported, several strategies for chiral induction in related thiazole systems have been developed.

One approach involves the use of chiral starting materials. For example, thiazole peptidomimetic analogues have been synthesized starting from amino-protected (S)-amino acids, where the inherent chirality of the amino acid is carried through to the final thiazole product. nih.gov The synthesis of enantiopure N-alkylated proline derivatives has also been described, which can serve as chiral building blocks for more complex heterocyclic systems. clockss.org

Another strategy is the use of chiral auxiliaries. For instance, the stereoselective synthesis of steroidal C-20 tertiary alcohols with a thiazole side chain has been achieved through the Grignard reaction of steroidal ketones with thiazole magnesium bromide, where the steroid scaffold directs the stereochemical outcome. researchgate.net The design and synthesis of novel enantiopure bis(5-isoxazolidine) derivatives have also been reported, demonstrating the application of 1,3-dipolar cycloaddition reactions in creating chiral molecules. nih.gov

Convergent Synthetic Routes to Complex Thiazole-Containing Hybrids

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is an efficient strategy for constructing complex molecules. The this compound scaffold is a valuable building block in such approaches.

For example, the synthesis of new 4-isopropylthiazole (B170079) hydrazide analogs and their subsequent conversion into clubbed triazole and oxadiazole ring systems demonstrates a convergent approach to creating novel potential antibacterial, antifungal, and antitubercular agents. nih.gov In this work, the 4-isopropylthiazole core was first elaborated with a hydrazide functionality, which then served as a handle for constructing the second heterocyclic ring.

The synthesis of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles represents another example where a thiazole ring is annulated with another heterocycle to create a condensed bicyclic system. researchgate.net Similarly, the synthesis of new (5Z) 5-arylidene-2-amino-1,3-thiazol-4(5H)-ones involves the reaction of pre-formed building blocks in a sulfur/nitrogen displacement reaction, highlighting a convergent strategy. nih.gov

Analytical Derivatization Techniques for Structural Characterization

The unambiguous structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily NMR and mass spectrometry. In some cases, analytical derivatization can be employed to enhance the detectability or volatility of the analyte, or to provide additional structural information.

For mass spectrometry, the primary amino group of this compound can be derivatized to improve ionization efficiency or to introduce a specific fragmentation pattern. While specific derivatization strategies for this compound are not detailed in the literature, general methods for the derivatization of amines are applicable. For gas chromatography-mass spectrometry (GC-MS), the amino group would require derivatization to increase volatility.

In the context of NMR spectroscopy, while not a derivatization in the classical sense, the use of different solvents or the addition of shift reagents can help to resolve overlapping signals and aid in structural elucidation. The characterization of newly synthesized 4-isopropylthiazole hydrazide analogs and their derivatives was accomplished using IR, ¹H NMR, ¹³C NMR, elemental analysis, and mass spectral analyses, demonstrating the standard suite of analytical techniques employed for these types of compounds. nih.gov Documentation for related compounds, such as [2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, indicates the availability of NMR, HPLC, and LC-MS data for characterization. bldpharm.com

Biological Activity and Pharmacological Potential of 4 Isopropyl 1,3 Thiazol 2 Amine Analogues

Antimicrobial Activities

The core structure of 4-isopropyl-1,3-thiazol-2-amine offers a versatile platform for chemical modifications, leading to a wide array of analogues with potential antimicrobial activities. Researchers have investigated the introduction of various substituents at different positions of the thiazole (B1198619) ring to modulate the biological efficacy of these compounds.

Antifungal Efficacy

Analogues of this compound have also been investigated for their potential as antifungal agents. The thiazole ring is a key component of several established antifungal drugs, and modifications to this core structure can yield compounds with significant activity against various fungal pathogens.

Research on 2,4-disubstituted-1,3-thiazole derivatives has revealed potent anti-Candida activity. researchgate.net While not specific to the 4-isopropyl substitution, these studies show that lipophilic substituents at the C4 position of the thiazole ring can enhance antifungal efficacy against clinically relevant Candida strains. researchgate.net For instance, certain 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited MIC values significantly lower than the reference drug fluconazole (B54011) against Candida albicans. researchgate.net

Furthermore, studies on other thiazole-containing scaffolds have demonstrated activity against other fungal species. For example, some thiazole derivatives have been tested against Aspergillus species. researchgate.net Research on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones has also shown antifungal activity against Cryptococcus neoformans. biorxiv.org Although direct data on this compound analogues is scarce, the general antifungal potential of the thiazole class suggests that these compounds warrant further investigation as antifungal agents.

Anticancer and Antiproliferative Activities

The 2-aminothiazole (B372263) scaffold is a key structural element in several clinically approved anticancer drugs, such as Dasatinib and Alpelisib. nih.gov Analogues built on this framework have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, leukemia, lung, and colon. nih.gov

Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer targets. nih.govnih.gov A series of N,4-diaryl-1,3-thiazol-2-amines were designed as tubulin inhibitors. nih.gov Among them, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was the most potent, inhibiting tubulin polymerization and disrupting microtubule dynamics in a manner similar to the well-known agent CA-4. nih.gov Molecular docking studies confirmed that this compound binds to the colchicine (B1669291) binding site of tubulin. nih.gov

Another study focused on thiazole-based derivatives as tubulin polymerization inhibitors. nih.gov Compound 10a emerged as the most effective, with an IC₅₀ value of 2.69 μM for tubulin polymerization inhibition, surpassing the reference compound combretastatin (B1194345) A-4. nih.gov

| Compound | Activity | Cell Line | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | IC₅₀: 0.36 - 0.86 μM (antiproliferative) | SGC-7901, MGC-803, BGC-823 | nih.gov |

| 10a | IC₅₀: 2.69 μM (tubulin polymerization inhibition) | - | nih.gov |

A key mechanism of action for many anticancer compounds is the induction of cell cycle arrest, leading to the inhibition of tumor cell proliferation. Thiazole derivatives have been shown to induce cell cycle arrest at different phases. For example, a potent tubulin polymerization inhibitor, compound 19, was found to cause cell cycle arrest at the G2/M phase in HL-60 leukemia cells. nih.gov Similarly, compound 4b, a synthesized thiazole derivative, also induced G2/M phase arrest in HL-60 cells. researchgate.net

Furthermore, N,4-diaryl-1,3-thiazol-2-amine 10s was shown to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 cells in a concentration- and time-dependent manner. nih.gov Isothiocyanate derivatives, which can also inhibit tubulin polymerization, have also been shown to cause G2/M cell cycle arrest. mdpi.com

| Compound | Effect | Cell Line | Reference |

| 19 | G2/M phase arrest | HL-60 | nih.gov |

| 4b | G2/M phase arrest | HL-60 | researchgate.net |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | G2/M phase arrest | SGC-7901 | nih.gov |

| Isothiocyanate derivatives 6, 11, 12 | G2/M phase arrest | MV-4-11 | mdpi.com |

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is implicated in the growth of various human cancers. nih.gov High-throughput screening identified 2-acetamido-thiazolylthio acetic ester 1 as an inhibitor of CDK2. capes.gov.braudreyli.com To improve its stability, analogues were developed, leading to compounds with IC₅₀ values in the nanomolar range for CDK2 inhibition. capes.gov.braudreyli.com For instance, compound 14, an oxazole-substituted analogue, was developed to be more stable to metabolic hydrolysis. capes.gov.braudreyli.com Further optimization led to water-soluble compounds like 45, which demonstrated significant antitumor activity in vivo. capes.gov.br The mechanism of these inhibitors involves reducing the phosphorylation of CDK2 substrates. capes.gov.braudreyli.com

| Compound | Activity (IC₅₀) | Target | Reference |

| Analogues of 2-acetamido-thiazolylthio acetic ester 1 | 1-10 nM | CDK2 | capes.gov.braudreyli.com |

Analogues of this compound have demonstrated cytotoxic effects across a broad spectrum of cancer cell lines. nih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K562 leukemia cells. mdpi.com

In another study, new series of thiazole derivatives were synthesized and evaluated for their cytotoxic activity against the Leukemia HL-60 cell line, with compound 4b being the most promising candidate. researchgate.net Furthermore, a series of N,4-diaryl-1,3-thiazol-2-amines displayed moderate antiproliferative activity in three human cancer cell lines, with compound 10s being the most potent. nih.gov

The table below provides a summary of the cytotoxic activity of various thiazole derivatives.

| Compound/Derivative Series | Cell Line(s) | Activity (IC₅₀) | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K562 (Leukemia) | Good anti-proliferative effects | mdpi.com |

| Thiazole derivative 4b | HL-60 (Leukemia) | Most promising antitumor candidate | researchgate.net |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901, MGC-803, BGC-823 | 0.36 - 0.86 μM | nih.gov |

| Thiazole-incorporated phthalimide (B116566) derivative 5b | MCF-7 (Breast) | 0.2±0.01 µM | nih.gov |

| Thiazole-incorporated phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6±0.04 µM | nih.gov |

| Thiazole-incorporated phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43±0.06 µM | nih.gov |

| Thiazolo[4,5-e]indazol-2-amine derivative 7i | MCF-7, ME-180, Hep-G2 | 11.5±0.8 µM (MCF-7), 11.5±0.4 µM (ME-180), 12.4±0.5 µM (Hep-G2) | cbijournal.com |

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response implicated in numerous diseases. The search for more effective and safer anti-inflammatory agents is a cornerstone of medicinal chemistry. Thiazole derivatives have shown considerable promise in this area by targeting key enzymes in the inflammatory cascade.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.gov Research has indicated that certain thiazole analogues can act as selective COX-2 inhibitors, which is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

In one study, a series of new pyrazolyl-thiazole derivatives were synthesized, merging the structural features of the selective COX-2 inhibitor celecoxib (B62257) with the anticancer agent dasatinib. nih.gov These hybrid molecules were evaluated for their ability to inhibit COX-1 and COX-2. The results demonstrated that several of these thiazole-containing compounds exhibited potent and selective inhibition of the COX-2 isozyme. nih.gov For instance, compound 16a from the series showed a COX-2 selectivity index (S.I.) of 134.6, significantly higher than that of celecoxib itself (S.I. = 24.09). nih.gov This highlights the potential of the thiazole scaffold as a core component in the design of new selective anti-inflammatory agents. nih.gov

COX-2 Inhibition by Pyrazolyl-Thiazole Derivatives

| Compound | COX-2 Selectivity Index (S.I.) | Reference Compound (Celecoxib) S.I. |

|---|---|---|

| 16a | 134.6 | 24.09 |

| 16b | 26.08 | 24.09 |

| 18f | 42.13 | 24.09 |

The lipoxygenase (LOX) pathway represents another crucial route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation, particularly in conditions like asthma and rheumatoid arthritis. nih.gov Thiazole derivatives have been investigated as direct inhibitors of 5-lipoxygenase (5-LOX). nih.gov

A study focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives found that these compounds demonstrated direct inhibitory activity against 5-LOX. nih.gov The research aimed to optimize this activity by synthesizing various derivatives and examining the structure-activity relationship. nih.gov Notably, the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor with significant anti-inflammatory activity. nih.gov This finding underscores the potential of the 2-aminothiazole core in developing novel anti-inflammatory drugs that function via LOX inhibition. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Aminothiazole derivatives have been recognized for their antioxidant potential. mdpi.comsemanticscholar.org

Research into dendrodoine (B1201844) analogs, which are bioisosteres of aminothiazoles, has explored their antioxidant capabilities. semanticscholar.org One study synthesized a series of trisubstituted aminothiazole compounds and evaluated their antioxidant effects using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. semanticscholar.org The results showed that compounds with 3- and 4-pyridyl substituents had notable antioxidant activity. semanticscholar.org Specifically, compounds 3cf and 3bd were the most active in the series, with DPPH scavenging IC50 values of 28.10 µM and 26.02 µM, respectively. semanticscholar.org

Another investigation into a 4-aminothiazole hybrid, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole , also revealed significant antioxidant potential in scavenging free radicals. mdpi.com Furthermore, studies on thiazolidinone derivatives linked to a 1,3,4-thiadiazole (B1197879) moiety, another related heterocyclic system, have shown promising antioxidant activity in DPPH assays, with some compounds exhibiting lower IC50 values than the standard, ascorbic acid. researchgate.net

DPPH Radical Scavenging Activity of Aminothiazole Analogues

| Compound | IC50 (µM) |

|---|---|

| 3bd | 26.02 |

| 3cf | 28.10 |

| Ascorbic Acid (Standard) | ~3000 (converted from 3mM) |

Neuroprotective Effects

Neurodegenerative diseases and chemotherapy-induced neurotoxicity represent significant challenges in healthcare. There is a growing interest in compounds that can protect neuronal cells from damage. A study on 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) , a compound structurally related to the aminothiazole series, has demonstrated notable neuroprotective activity in vitro. nih.gov

The research evaluated the effects of 4BrABT on cultures of mouse neurons, rat astrocytes, and rat oligodendrocytes. nih.gov The compound was found to be non-toxic to these neural cells. nih.gov More importantly, it showed a protective effect in models of neurotoxicity, including glutamate-induced excitotoxicity and trophic stress from serum deprivation. nih.gov The study also found that 4BrABT could protect astrocytes and oligodendrocytes from cisplatin-induced toxicity, a common side effect of chemotherapy. nih.gov A decrease in the neuronal lactate (B86563) dehydrogenase (LDH) level was observed, suggesting that 4BrABT may act as a trophic agent, further supporting its neuroprotective potential. nih.gov

Enzyme Inhibition Studies (Beyond Cancer and Inflammation)

The inhibitory action of this compound analogues extends beyond enzymes typically associated with inflammation, showing potential in metabolic and endocrine-related disorders.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating local glucocorticoid concentrations by converting inactive cortisone (B1669442) to active cortisol. nih.gov Overactivity of this enzyme is linked to metabolic syndrome, including obesity and type 2 diabetes. Therefore, inhibiting 11β-HSD1 is a key therapeutic strategy. nih.govcapes.gov.br

A series of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity against 11β-HSD1. nih.gov The study found that the structural modifications at the C-5 position of the thiazole ring significantly influenced inhibitory potency and selectivity. nih.gov The most potent inhibitor identified was derivative 3h , which features a spiro system of a thiazole and a cyclohexane (B81311) ring. This compound exhibited a 54.53% inhibition of 11β-HSD1 at a concentration of 10 µM and was the most selective inhibitor among those tested. nih.gov Other derivatives also showed moderate inhibitory activity against 11β-HSD1. nih.gov

Inhibition of 11β-HSD1 by 2-(Isopropylamino)thiazol-4(5H)-one Derivatives at 10 µM

| Compound Derivative | % Inhibition of 11β-HSD1 | % Inhibition of 11β-HSD2 |

|---|---|---|

| 3h | 54.53% | 17.35% |

| 3g | 27.58% | - |

| 3i | 22.11% | - |

| 3e | 18.42% | - |

| 3d | 18.06% | - |

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Extensive research has been conducted on various heterocyclic scaffolds as PARP-1 inhibitors. However, based on available literature, there is no specific mention or detailed study of this compound analogues as potent PARP-1 inhibitors. The focus of PARP-1 inhibitor development has been on other structural motifs.

Anti-HIV and Antiviral Potential

The thiazole ring is a component of various molecules with demonstrated antiviral activity. researchgate.net For instance, some thiazole-containing compounds have been investigated for their ability to inhibit viruses such as Chikungunya. mdpi.com Additionally, related heterocyclic structures like 1,3,4-thiadiazoles have been explored for their anti-HIV potential. mdpi.com

However, specific studies detailing the anti-HIV or broader antiviral activities of analogues of this compound are limited. Research into antiviral agents often encompasses a wide range of structural variations, and the currently available data does not specifically highlight the 4-isopropyl-substituted 2-aminothiazole core for this application. While some 4-isopropylthiazole (B170079) derivatives have been synthesized and evaluated for other biological activities like antibacterial, antifungal, and antitubercular effects, their antiviral potential remains an area that is not thoroughly explored in the available literature. nih.gov

Mechanistic Investigations and Target Elucidation

Interactions with Cellular Components

The interaction of 4-Isopropyl-1,3-thiazol-2-amine with various cellular components is a key area of investigation to understand its biological activity. This includes its binding to enzymes, interactions with cellular receptors, and its ability to permeate and potentially disrupt cell membranes.

Enzyme Binding and Modulation

There is currently no publicly available scientific literature or data that specifically details the binding or modulation of any enzymes by this compound. While thiazole (B1198619) derivatives, in general, are known to interact with a variety of enzymes, specific research on this particular compound's enzyme-binding kinetics and mechanisms is lacking.

Receptor Interactions

Specific studies on the interaction of this compound with cellular receptors have not been reported in the available scientific literature. Therefore, no data on its binding affinity, agonistic, or antagonistic properties at specific receptors can be provided at this time.

Membrane Permeability and Disruption Mechanisms

Research detailing the membrane permeability of this compound or its potential mechanisms for disrupting cellular membranes is not currently available. While the isopropyl group might suggest some degree of lipophilicity which could influence membrane transport, empirical data from permeability assays are needed for confirmation.

Molecular Target Identification and Validation

Identifying and validating the specific molecular targets of a compound are crucial steps in drug discovery and understanding its mechanism of action. This section focuses on potential enzymatic targets in bacteria and fungi.

Inhibition of Bacterial Enzymes (e.g., MurB)

There are no published studies or data available that demonstrate or quantify the inhibitory activity of this compound against the bacterial enzyme MurB or any other bacterial enzyme.

Inhibition of Fungal Enzymes (e.g., Lanosterol (B1674476) 14α-demethylase)

No specific research has been found that investigates the inhibitory effect of this compound on lanosterol 14α-demethylase or any other fungal enzymes. While other thiazole-containing compounds have been investigated as potential antifungal agents targeting this enzyme, specific data for this compound is absent from the current body of scientific literature.

Binding to Tubulin Colchicine (B1669291) Site

The colchicine binding site on the β-subunit of tubulin is a well-established target for small molecules that interfere with microtubule dynamics. nih.gov This site is located at the interface between the α- and β-tubulin heterodimers. nih.gov Ligands that bind here, known as Colchicine Binding Site Inhibitors (CBSIs), physically block the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules. nih.gov This inhibition of microtubule assembly leads to a destabilization of the microtubule network, which is crucial for various cellular functions. nih.govnih.gov

While direct binding studies for this compound are not extensively detailed in the available literature, the 2-aminothiazole (B372263) scaffold is a core feature in numerous compounds designed as CBSIs. mdpi.comnih.gov The mechanism involves the inhibitor molecule fitting into the pocket at the dimer interface, establishing interactions with surrounding amino acid residues. For example, studies on other CBSIs show that interactions can include hydrogen bonds and hydrophobic interactions with residues such as Asn101, Leu242, Val238, and Ile318. nih.gov The binding of a CBSI to tubulin prevents its polymerization, leading to microtubule depolymerization. nih.gov This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules, or vinca (B1221190) alkaloids, which also bind at a different site to induce depolymerization. nih.gov

Research on a variety of colchicine-site ligands has demonstrated that even minor structural modifications can significantly alter binding affinity for different tubulin isotypes, such as the blood-cell-specific βVI tubulin. frontiersin.org This suggests a high degree of structural specificity in the interaction between a ligand and the colchicine binding pocket. frontiersin.org

Impact on Cellular Pathways and Biological Processes

The binding of this compound and similar CBSIs to tubulin initiates a cascade of effects on fundamental cellular pathways and processes.

The primary consequence of inhibiting tubulin polymerization is the disruption of the microtubule cytoskeleton. Microtubules are highly dynamic structures essential for the formation of the mitotic spindle during cell division. nih.gov By preventing microtubule formation, CBSIs cause a failure in spindle assembly, leading to an arrest of the cell cycle in the G2/M phase. mdpi.com This mitotic block is a hallmark of agents that interfere with microtubule dynamics. mdpi.com

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov This is a key mechanism behind the antiproliferative effects of CBSIs. nih.gov Studies on representative CBSIs show a significant increase in apoptotic cell populations following treatment. nih.gov

Beyond cell cycle and apoptosis, the 2-aminothiazole scaffold has been implicated in the modulation of other signaling pathways. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDK), specifically CDK4 and CDK6. acs.org These kinases are crucial regulators of the G1 phase of the cell cycle. acs.org Inhibition of CDK4/6 prevents the G1-to-S phase transition, also resulting in cell cycle arrest, albeit at a different checkpoint. acs.org Furthermore, related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a critical signaling cascade for cell proliferation and survival. nih.gov

The table below summarizes the inhibitory activities of representative Colchicine Binding Site Inhibitors (CBSIs), demonstrating their impact on tubulin polymerization and cancer cell proliferation.

| Compound | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Antiproliferative Activity GI₅₀/IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Colchicine | Not Specified | VCR-Kelly | ~12 | mdpi.com |

| Compound 4h (Imidazo[1,2-a]pyrazine derivative) | Not Specified | Kelly | ~10 | mdpi.com |

| Compound 4h (Imidazo[1,2-a]pyrazine derivative) | Not Specified | VCR-Kelly | ~8 | mdpi.com |

| Compound 4k (Imidazo[1,2-a]pyrazine derivative) | Not Specified | Kelly | ~100 | mdpi.com |

| Compound G13 (2-aryl-4-amide-quinoline derivative) | 13.5 | MDA-MB-231 | 650 | nih.gov |

Elucidation of Action in Biological Systems

The disruption of cellular pathways by this compound and its structural analogs translates into significant actions within biological systems, primarily characterized by potent antiproliferative and antimitotic effects. nih.govmdpi.com

The most prominent action observed for CBSIs is the inhibition of cancer cell growth. nih.gov By inducing cell cycle arrest and apoptosis, these compounds effectively halt the uncontrolled proliferation that characterizes cancer. nih.gov Importantly, CBSIs have shown efficacy in cancer cells that have developed resistance to other microtubule-targeting drugs like vincristine, suggesting they may overcome certain common drug resistance mechanisms. mdpi.com

In addition to direct cytotoxicity against tumor cells, some CBSIs exhibit anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By disrupting the endothelial cell cytoskeleton, these agents can inhibit cell migration and invasion, thereby preventing the formation of the vascular networks that supply tumors. nih.gov

The versatility of the thiazole scaffold allows for its incorporation into molecules with a wide range of biological activities. nih.govnih.gov Depending on the substitutions on the thiazole ring, derivatives can be engineered to target various enzymes and receptors. For instance, research on 2-(isopropylamino)thiazol-4(5H)-one derivatives demonstrated inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSD), enzymes implicated in glucocorticoid metabolism and potentially carcinogenesis. nih.gov This highlights that the broader action of a thiazole-based compound in a biological system is highly dependent on its specific chemical structure.

The table below illustrates the diverse biological targets that have been identified for various compounds containing the thiazole moiety.

| Thiazole Derivative Class | Primary Biological Target | Resulting Biological Action | Reference |

|---|---|---|---|

| 2-Aryl-4-amide-quinolines | Tubulin (Colchicine Site) | Antimitotic, Anti-angiogenic | nih.gov |

| Imidazo[1,2-a]pyrazines | Tubulin (Colchicine Site) | Antiproliferative | mdpi.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/CDK6 | Cell Cycle Arrest (G1 phase) | acs.org |

| 2-(Isopropylamino)thiazol-4(5H)-ones | 11β-HSD1 / 11β-HSD2 | Enzyme Inhibition | nih.gov |

| 2-Amino-1,3,4-thiadiazoles (related heterocycle) | ERK Pathway | Inhibition of Cell Proliferation | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of 4-isopropyl-1,3-thiazol-2-amine derivatives is intricately linked to the nature of the substituents at various positions on the thiazole (B1198619) ring. The interplay of steric, electronic, and lipophilic properties of these substituents dictates the molecule's interaction with its biological target, thereby influencing its efficacy and selectivity.

The isopropyl group at the C-4 position of the thiazole ring plays a significant role in defining the activity profile of the molecule, primarily through its steric bulk and lipophilicity. researchgate.net The presence of an appropriately sized alkyl group at this position can enhance the inhibitory activity and selectivity of the compound for specific enzymes. For instance, in a study on inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at the C-4 and C-5 positions of the 2-aminothiazole (B372263) ring was found to improve inhibitory activity and selectivity. nih.gov

The lipophilic nature of the isopropyl group can contribute to improved membrane permeability, which is a crucial factor for reaching intracellular targets. najah.edu In the context of anticancer activity, the lipophilicity of substituents on the thiazole ring has been shown to be a key determinant of their potency. researchgate.net While extensive data specifically on the 4-isopropyl group is limited, studies on related 4-alkylthiazole derivatives suggest that the size and nature of the alkyl group are critical for optimal activity. For example, in a series of 2-aminothiazole derivatives, the replacement of a 4'-methyl substituent with other groups like hydrogen, ethyl, or phenyl led to a significant decrease in biochemical potency against certain kinases, highlighting the sensitivity of the target to the nature of the C-4 substituent. acs.org

A study on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors demonstrated that the introduction of a 5-(1-methyl)ethyl (isopropyl) group in conjunction with a 4-methyl group resulted in selectivity for iNOS comparable to other potent inhibitors. nih.gov This suggests that the isopropyl moiety can be a favorable substituent for achieving selective inhibition of specific enzymes.

The amino group at the N-2 position is a key site for modification in the 2-aminothiazole scaffold, and the nature of the substituent at this position profoundly influences the compound's biological activity. A wide range of substituents, including aryl, acyl, and sulfonyl groups, have been explored to modulate the efficacy and selectivity of these compounds.

In the development of antitubercular agents, the N-2 position of the aminothiazole was found to be highly flexible for modification. The introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in antitubercular activity compared to the initial hit compound. nih.gov Specifically, an N-(3-chlorobenzoyl) substituent on a 4-(2-pyridinyl)-1,3-thiazol-2-amine scaffold emerged as a highly promising analog with potent activity. nih.gov

Similarly, in the context of anticancer agents, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated as 5-lipoxygenase (5-LOX) inhibitors. The anti-inflammatory activity of these compounds was found to be dependent on the substitution pattern on the N-aryl ring. For example, an N-(3,5-dimethylphenyl) substituent on a 4-(4-chlorophenyl)-1,3-thiazole-2-amine core demonstrated potent anti-inflammatory activity. nih.gov

The following table summarizes the effect of various N-2 substituents on the biological activity of 4-substituted-1,3-thiazol-2-amine derivatives from selected studies:

| Base Scaffold | N-2 Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-(2-pyridinyl)-1,3-thiazol-2-amine | H | Antitubercular | Initial hit compound | nih.gov |

| 4-(2-pyridinyl)-1,3-thiazol-2-amine | 3-Chlorobenzoyl | Antitubercular | >128-fold improvement in activity | nih.gov |

| 4-(4-chlorophenyl)-1,3-thiazol-2-amine | Phenyl | 5-LOX Inhibition | Moderate activity | nih.gov |

| 4-(4-chlorophenyl)-1,3-thiazol-2-amine | 3,5-Dimethylphenyl | 5-LOX Inhibition | Potent activity | nih.gov |

As previously mentioned, the introduction of appropriately-sized substituents at the C-4 and C-5 positions is crucial for the inhibitory activity and selectivity of iNOS inhibitors. nih.gov However, the introduction of bulky or hydrophilic substituents at any position of the 2-aminothiazole ring was found to remarkably decrease or even abolish the inhibitory activity against NOS. nih.gov

In the context of antitubercular agents, the 4-(2-pyridyl) moiety was found to be intolerant to modification, indicating its critical role in binding to the target. nih.gov In another study on aurora kinase inhibitors, a 4-bromophenyl motif at the fifth position of the thiazole ring was found to be useful for making hydrophobic interactions with the enzyme. acs.org

The following table illustrates the impact of C-4 and C-5 substitutions on the biological activity of 2-aminothiazole derivatives from a study on iNOS inhibitors:

| Compound | C-4 Substituent | C-5 Substituent | iNOS Inhibition (IC50, µM) | Selectivity (nNOS/iNOS) | Reference |

|---|---|---|---|---|---|

| 3 | H | H | >1000 | - | nih.gov |

| 5a | Methyl | Isopropyl | 110 | 5.5 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can help in understanding the key structural features required for activity and in designing new, more potent compounds.

Several QSAR studies have been performed on 2-aminothiazole derivatives for various biological activities, including anticancer and antimicrobial effects. For instance, a QSAR study on 2-aminothiazole derivatives as aurora kinase inhibitors resulted in a statistically significant model with good predictive ability. nih.gov The model highlighted the importance of specific structural features for inhibitory activity and was used to design new compounds with potentially improved potency. nih.gov

While a specific QSAR model for this compound is not available in the reviewed literature, the general findings from QSAR studies on related 2-aminothiazole derivatives can provide valuable insights. These studies often identify key descriptors such as steric, electronic, and hydrophobic parameters as being crucial for activity. For example, in a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives (another class of five-membered heterocycles) as anticancer agents, steric and electrostatic fields were identified as significant contributors to the activity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for understanding the molecular basis of ligand-target interactions and for structure-based drug design.

Molecular docking studies on 2-aminothiazole derivatives have provided insights into their binding modes with various protein targets, including kinases and tubulin. These studies help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

In a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, molecular docking revealed that the most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, could bind to the colchicine (B1669291) binding site of tubulin. nih.gov The docking model showed that the dimethoxyphenyl ring occupied a hydrophobic pocket, while the thiazole and methoxyphenyl rings were involved in other interactions within the binding site. nih.gov

For aurora kinase inhibitors based on the 2-aminothiazole scaffold, molecular docking studies have been used to predict the binding interactions with the active site of the enzyme. nih.gov These studies have helped in designing new derivatives with potentially enhanced binding affinity. acs.orgnih.gov

Estimation of Binding Energies

The binding energy between a ligand and its target protein is a critical parameter in drug design, indicating the strength of their interaction. For derivatives of the 2-aminothiazole scaffold, including those with an isopropyl substitution, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to estimate these binding free energies. tandfonline.comtandfonline.com

In a study on 2-aminothiazole derivatives as inhibitors of the Hec1/Nek2 protein, a key target in cancer therapy, MM-GBSA analysis was performed following molecular dynamics simulations to predict the free binding energies of designed molecules. tandfonline.comtandfonline.com This approach helps in selecting promising candidates for further development. For instance, in the investigation of new thiazole derivatives as potential tubulin polymerization inhibitors, the free binding energies of several compounds were calculated. One such derivative, compound 5c, which features an isopropyl fragment, exhibited a free binding energy of -13.88 kcal/mol, indicating strong and stable binding to the tubulin protein. nih.gov This value was superior to that of the reference compound, combretastatin (B1194345) A-4 (-13.42 kcal/mol). nih.gov

Similarly, in the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs), the MM-GBSA method was used to determine the binding affinities of numerous compounds. nih.gov The calculated binding energies were found to be largely in agreement with the experimental bioactivities, validating the computational approach. nih.gov

Table 1: Estimated Binding Energies of Selected Thiazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Computational Method |

| Compound 5c | Tubulin | -13.88 | Molecular Docking |

| Combretastatin A-4 (Reference) | Tubulin | -13.42 | Molecular Docking |

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking and simulation studies are instrumental in identifying the specific amino acid residues within a protein's binding site that interact with a ligand. These interactions are crucial for the ligand's affinity and selectivity.

In another study focusing on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors, docking studies identified Gln136, Val238, Thr239, Asn167, Val318, and Ala316 as important residues for binding. scielo.org.mx For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs, key residue differences in the ATP-binding sites of CDK2, CDK4, and CDK6 were noted, which could be exploited for developing selective inhibitors. nih.gov For example, the N1'H group of the ligand formed a strong hydrogen bond with Asn150. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. These simulations are often used to refine the results of molecular docking studies.

In the context of 2-aminothiazole derivatives as anticancer agents targeting Hec1/Nek2, MD simulations were performed on the most promising docked molecules to assess their stability. tandfonline.comtandfonline.com Similarly, for 2-amino thiazole derivatives designed as Aurora kinase inhibitors, a 100 ns MD simulation was conducted on the compound with the highest docking score to investigate its stability within the active site of the 1MQ4 protein. acs.org

A 50-ns MD simulation was also used to confirm the conformational stability of a newly designed 2-oxoquinoline arylaminothiazole derivative (compound D1) complexed with the tubulin protein. scielo.org.mx The results of the MD simulation were in agreement with the molecular docking findings, reinforcing the predicted binding mode. scielo.org.mx In the study of CDK inhibitors, MD simulations were employed to analyze the interactions of the core structure of 4-substituted N-phenylpyrimidin-2-amines with CDK2, CDK4, and CDK6. nih.govnih.gov

Quantum-Chemical Computation Studies

Quantum-chemical methods, such as Density Functional Theory (DFT), are utilized to investigate the electronic properties and reactivity of molecules. superfri.org These studies can provide a deeper understanding of the structure-activity relationships.

For 2-aminothiazole derivatives, quantum-chemical calculations can be used to determine properties like the distribution of electron density, which influences how the molecule interacts with its biological target. dntb.gov.ua In a study of 4-acylpyrazolone-based Schiff bases, quantum mechanical investigations at the B3LYP/6-311++G(d,p) level of theory were performed to understand their tautomeric forms and antioxidant activity. nih.gov The calculations showed that the vertical ionization potential is a valuable predictor of the ferric reducing antioxidant power of these compounds. nih.gov

Structure-Based Drug Design (SBDD) Applications

The 2-aminothiazole scaffold is considered a "privileged structure" in drug discovery and is frequently used in structure-based drug design (SBDD). nih.govmdpi.com SBDD utilizes the three-dimensional structural information of the target protein to design and optimize ligands with high affinity and selectivity.

The 2-aminothiazole moiety has been incorporated into numerous compounds targeting a wide array of proteins. nih.gov For instance, the discovery of the tyrosine kinase inhibitor dasatinib, which contains a 2-aminothiazole nucleus, has spurred the exploration of other derivatives as anticancer agents. tandfonline.com The 1,3,4-thiadiazole (B1197879) ring, a related heterocycle, is also recognized as a privileged scaffold in drug design. nih.gov The reactivity of the amino group on the 2-amino-1,3,4-thiadiazole (B1665364) moiety makes it a good starting point for the synthesis of new pharmacologically active compounds. nih.gov

Tautomeric Forms and Their Biological Relevance

Tautomerism, the interconversion of structural isomers, can significantly impact the biological activity of a molecule. The 2-aminothiazole core can exist in different tautomeric forms, primarily the amino and imino forms.

The ability of a 2-aminothiazole derivative to form an amine-imine tautomer has been suggested to influence its activity as a phosphodiesterase type 5 (PDE5) regulator. rsc.org It is proposed that this tautomerism can enhance the binding of the compound to specific amino acid residues within the active site of the enzyme. rsc.org

Theoretical studies on related heterocyclic systems, such as 4-acylpyrazolone Schiff bases, have shown that one tautomeric form is often more stable than others. nih.gov In the case of moxonidine, which contains an imidazolidine-N-aryl fragment, DFT calculations indicated that the amino tautomer is significantly less stable than the imino tautomer, explaining the prevalence of the latter in the crystalline state. rsc.org The biological effects of some heterocyclic compounds are thought to be influenced by the equilibrium between their different tautomeric forms. nih.gov For certain 4-amino-1,3-thiazol-2(5H)-one derivatives, studies have established the predominance of the amino tautomeric form in both solid and solution phases. researchgate.net

Preclinical Pharmacological Evaluation

In Vitro Activity Assays and Efficacy Determination

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Studies

There is no specific data available in the public domain regarding the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 4-Isopropyl-1,3-thiazol-2-amine against any tested microorganisms. While the thiazole (B1198619) ring is a core structure in various compounds with demonstrated antimicrobial properties, the efficacy of this specific isopropyl-substituted aminothiazole has not been reported in the reviewed literature.

Table 1: Hypothetical MIC/MBC Data for this compound (Illustrative Only)

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Dose-Response Relationships

Information regarding the dose-response relationship of this compound in any in vitro assay is not available in the reviewed scientific literature. Such studies are crucial for determining the concentration at which the compound elicits a biological effect and for understanding its potency.

In Vivo Efficacy Studies in Animal Models

No in vivo efficacy studies for this compound in any animal models have been found in the public domain. Consequently, there is no information on its therapeutic potential in a living organism.

Therapeutic Index Assessment

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, comparing the amount that causes a therapeutic effect to the amount that causes toxicity. As no in vivo efficacy or toxicity studies for this compound are available, its therapeutic index has not been determined.

Table 2: Therapeutic Index Calculation for this compound (Illustrative Only)

| Parameter | Value |

|---|---|

| Effective Dose (ED50) | Data Not Available |

| Toxic Dose (TD50) | Data Not Available |

| Therapeutic Index (TD50/ED50) | N/A |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacodynamic Effects

There is no available information on the pharmacodynamic effects of this compound. Pharmacodynamic studies would investigate the mechanism of action and the physiological and biochemical effects of the compound on the body.

Metabolic Stability Investigations

No studies investigating the metabolic stability of this compound were found in the reviewed literature. Such investigations are essential to understand how the compound is metabolized by the body, which influences its half-life, bioavailability, and potential for drug-drug interactions.

Human Liver Microsome Stability Studies

The metabolic stability of a xenobiotic is a critical determinant of its oral bioavailability and dosing regimen. Human liver microsomes serve as a standard in vitro model to assess the susceptibility of a compound to Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. protocols.io In these assays, the test compound is incubated with human liver microsomes and a necessary cofactor, such as NADPH, to initiate enzymatic reactions. evotec.com The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine key parameters like half-life (t½) and intrinsic clearance (CLint). protocols.ioevotec.com

While specific experimental data for the human liver microsome stability of this compound is not extensively detailed in publicly available literature, the general methodology provides a framework for how such an evaluation would be conducted. The resulting data would be pivotal in classifying the compound as having low, moderate, or high clearance, thereby guiding further development efforts. For illustrative purposes, a hypothetical data table is presented below to demonstrate how such findings are typically reported.

| Parameter | Result | Interpretation |

| Half-life (t½) | 45 min | Moderate Stability |

| Intrinsic Clearance (CLint) | 30 µL/min/mg protein | Moderate Clearance |

This table is for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.

Binding Interactions with Plasma Proteins (e.g., Bovine Serum Albumin)

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. nih.govnih.gov Bovine Serum Albumin (BSA) is often used in early-stage drug discovery as a model protein due to its structural homology to human serum albumin (HSA). nih.gov Techniques like equilibrium dialysis, ultrafiltration, or spectroscopy are commonly employed to determine the binding affinity.

As with metabolic stability, specific data on the plasma protein binding of this compound is not readily found in the public domain. A hypothetical representation of such binding data is provided below to illustrate the typical parameters measured and their significance.

| Parameter | Result | Interpretation |

| Binding Affinity (Ka) | 1.5 x 10⁵ M⁻¹ | Moderate Affinity |

| Percentage Bound | 85% | High Binding |

This table is for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.

Advanced Applications and Future Research Trajectories

4-Isopropyl-1,3-thiazol-2-amine as a Privileged Scaffold for Novel Therapeutic Agents

The 2-aminothiazole (B372263) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in a multitude of biologically active compounds and approved drugs, where it demonstrates the ability to interact with a wide array of biological targets. researchgate.netdntb.gov.ua The thiazole (B1198619) ring is an aromatic heterocycle that can engage in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules.

The this compound structure combines this privileged core with an isopropyl group, which can enhance binding affinity and selectivity through hydrophobic interactions, and a reactive amine group that serves as a versatile handle for chemical modification. This allows for the systematic development of compound libraries to screen for various therapeutic activities. Derivatives of the 2-aminothiazole scaffold have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net For instance, extensive research on N,4-diaryl-1,3-thiazole-2-amines has identified potent tubulin inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov This highlights the potential of the 4-substituted-1,3-thiazol-2-amine core, such as the isopropyl variant, as a starting point for developing novel anticancer agents.

Table 1: Examples of Biological Activities of Thiazole Derivatives

| Derivative Class | Biological Activity | Example Compound | Key Findings |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | Anticancer (Tubulin Inhibition) | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Potently inhibited tubulin polymerization and disrupted microtubule dynamics. nih.gov |

| 1,3,4-Thiadiazol-2-amide derivatives | Anticancer (FAK Inhibition) | Compound 5h | Showed significant FAK inhibitory activity and potent antiproliferative effects in cancer cell lines. nih.gov |

| Isatin-decorated thiazoles | Antimicrobial | Various derivatives | Demonstrated activity against pathogenic bacteria and fungi, including biofilm inhibition. nih.gov |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | Antimicrobial | Fluorinated/Chlorinated derivatives | Exhibited good inhibitory effects against S. aureus and B. subtilis. nih.gov |

Molecular Hybridization Approaches in Drug Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. mdpi.com This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or a dual mode of action that can be advantageous in treating complex diseases like cancer or multi-drug resistant infections.

The this compound scaffold is an ideal candidate for molecular hybridization. Its primary amine group can be readily functionalized to link it with other bioactive scaffolds. For example, it could be hybridized with:

Kinase Inhibitor Scaffolds: To create dual-target anticancer agents.

Natural Products: Combining the thiazole core with fragments of natural products known for their potent biological activity.

Existing Drugs: To improve the pharmacological profile or overcome resistance to established therapeutic agents. mdpi.com

The hybridization of 4-thiazolidinone cores (a related heterocyclic structure) with other privileged heterocyclic scaffolds has been a successful strategy in generating novel compounds with potent anticancer activity. mdpi.com A similar approach, using this compound as one of the building blocks, represents a promising future research trajectory.

Strategies to Overcome Microbial Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of novel strategies to combat resistant pathogens. mdpi.commdpi.com Thiazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov Research into this compound derivatives could contribute to overcoming AMR through several mechanisms:

Inhibition of Novel Bacterial Targets: Developing derivatives that act on non-essential targets in bacteria can restore the efficacy of existing antibiotics. nih.gov

Efflux Pump Inhibition: Efflux pumps are proteins that bacteria use to expel antibiotics, conferring resistance. Small molecules can be designed to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics. mdpi.comnih.gov The thiazole scaffold can be optimized to create potent efflux pump inhibitors.